molecular formula C17H16N4O4S2 B14938266 Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B14938266
M. Wt: 404.5 g/mol
InChI Key: HNVWHQPZAKLHIZ-UHFFFAOYSA-N
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Description

Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiazole ring, and an ester group

Preparation Methods

The synthesis of Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting 4-methoxyphenylhydrazine with carbon disulfide and an appropriate oxidizing agent to form the 1,2,3-thiadiazole ring.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Coupling of the Rings: The thiadiazole and thiazole rings are then coupled through a carbonylation reaction using a suitable carbonylating agent.

    Esterification: The final step involves esterification of the resulting compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group.

    Hydrolysis: Acidic or basic hydrolysis of the ester group can yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound’s functional groups allow it to be used in the development of novel materials with specific properties, such as conductive polymers or photoactive materials.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or cellular uptake.

Mechanism of Action

The mechanism of action of Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The thiadiazole and thiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological targets. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.

Comparison with Similar Compounds

Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be compared with similar compounds such as:

    Ethyl 4-methoxyphenylacetate: This compound lacks the thiadiazole and thiazole rings, making it less complex and potentially less versatile in terms of biological activity.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring alone may have similar antimicrobial or antifungal properties but lack the additional functional groups that provide further reactivity.

    Thiazole Derivatives: Compounds with only the thiazole ring may also exhibit biological activity but may not have the same range of applications as the combined thiadiazole-thiazole structure.

Biological Activity

Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes thiazole and thiadiazole moieties, which are known for their biological activity. The molecular formula is C14H14N4O3S2C_{14}H_{14}N_4O_3S_2 with a molecular weight of 358.41 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. A study indicated that derivatives of thiadiazole and thiazole exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound’s mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antioxidant Properties

Research has shown that compounds containing thiadiazole and thiazole rings possess antioxidant activity. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Such properties are critical in preventing cellular damage in diseases like cancer and neurodegenerative disorders .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of ethyl thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
  • Case Study on Anticancer Activity : In another investigation, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed an IC50 value of 25 µM for MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress and prevents cellular damage.

Summary Table of Biological Activities

Activity Target Pathogen/Cell Line IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-7 (breast cancer)25 µM
AntioxidantN/AN/A

Properties

Molecular Formula

C17H16N4O4S2

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H16N4O4S2/c1-3-25-13(22)8-11-9-26-17(18-11)19-16(23)15-14(20-21-27-15)10-4-6-12(24-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,18,19,23)

InChI Key

HNVWHQPZAKLHIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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